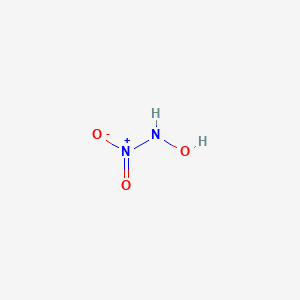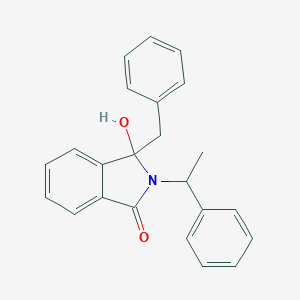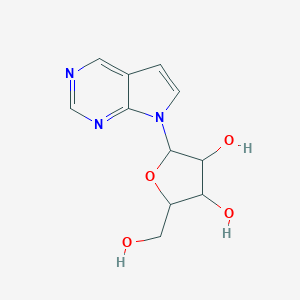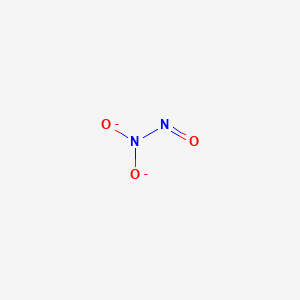![molecular formula C17H21NO6 B231972 (2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol CAS No. 17232-53-0](/img/structure/B231972.png)
(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Synthesis and Derivatives
- The synthesis of quino[1,2-c]quinazolines and indazolo[2,3-a]quinolines as analogs of antitumor benzo[c]phenanthridine alkaloids has been explored (Phillips & Castle, 1980). These compounds, including derivatives of [1,3]dioxolo[4,5-h]quinolin-7-yl, have potential applications in cancer research.
- Novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds were synthesized under solvent-free conditions, highlighting advancements in green chemistry and synthetic methodology (Wu Xiao-xi, 2015).
Applications in Organic Synthesis
- The compound (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, closely related to the queried chemical, has found use in asymmetric organic synthesis (Xiaoyun Hu & Zixing Shan, 2020). This demonstrates the potential of related compounds in the field of asymmetric synthesis.
Anticancer Potential and Other Biological Activities
- The synthesis of 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel analogues of podophyllotoxins highlights potential anticancer activity. These compounds were developed through a three-component reaction, indicating the significance of [1,3]dioxolo[4,5-g]quinolin derivatives in medicinal chemistry (Tuanjie Li et al., 2015).
Molecular Structure and Properties
- The molecular structure and properties of compounds like 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one provide insights into the conformational and configurational disorder in such molecules (Cuervo et al., 2009). This is crucial for understanding the chemical behavior and potential applications of these compounds.
Novel Synthesis Methods
- The sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2 demonstrates an eco-friendly approach to creating these compounds (Bhardwaj et al., 2019). Such innovative synthesis methods contribute to sustainable chemistry practices.
properties
CAS RN |
17232-53-0 |
|---|---|
Product Name |
(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol |
Molecular Formula |
C17H21NO6 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C17H21NO6/c1-17(2,20)12(19)7-10-14(21-3)9-5-6-11-15(24-8-23-11)13(9)18-16(10)22-4/h5-6,12,19-20H,7-8H2,1-4H3/t12-/m1/s1 |
InChI Key |
UEHVFWBKXUSZEQ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C2=C(C3=C(C=C2)OCO3)N=C1OC)OC)O)O |
SMILES |
CC(C)(C(CC1=C(C2=C(C3=C(C=C2)OCO3)N=C1OC)OC)O)O |
Canonical SMILES |
CC(C)(C(CC1=C(C2=C(C3=C(C=C2)OCO3)N=C1OC)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)




![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)


